7-Chloro-8-nitroimidazo[1,2-a]pyridine
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Overview
Description
7-Chloro-8-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class.
Preparation Methods
The synthesis of 7-Chloro-8-nitroimidazo[1,2-a]pyridine typically involves the nitration of 7-chloroimidazo[1,2-a]pyridine. This can be achieved through various synthetic routes, including:
Nitration Reaction: The nitration of 7-chloroimidazo[1,2-a]pyridine using nitric acid and sulfuric acid as nitrating agents.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Chloro-8-nitroimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Scientific Research Applications
7-Chloro-8-nitroimidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antituberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Biological Research: The compound is used in biological research to study its effects on various cellular processes and pathways.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-8-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Inhibition of Enzymes: It inhibits key enzymes involved in the biosynthesis of essential cellular components.
Disruption of Cellular Processes: The compound interferes with various cellular processes, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
7-Chloro-8-nitroimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
7-Chloro-3-nitroimidazo[1,2-a]pyridine: This compound has a similar structure but differs in the position of the nitro group.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: This compound has been studied for its antituberculosis activity and has shown significant activity against drug-resistant strains.
Properties
Molecular Formula |
C7H4ClN3O2 |
---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
7-chloro-8-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-3-10-4-2-9-7(10)6(5)11(12)13/h1-4H |
InChI Key |
TVYAOFACMWDLKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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